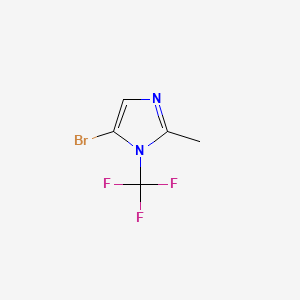
(3-Methoxypiperidin-4-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypiperidin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypiperidin-4-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with methanol in the presence of hydrochloric acid. One common method includes the following steps:
Starting Material: Piperidine derivative.
Reagent: Methanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes:
Raw Material Handling: Ensuring the purity of piperidine derivatives and methanol.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion.
Purification: Using techniques such as crystallization or distillation to isolate the final product.
化学反応の分析
Types of Reactions
(3-Methoxypiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Different alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy group.
科学的研究の応用
(3-Methoxypiperidin-4-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methoxypiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
類似化合物との比較
Similar Compounds
(3-Methoxypiperidin-3-yl)methanol hydrochloride: A closely related compound with similar structural features.
(4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methanol hydrochloride: Another compound with a methoxy group and a piperidine ring.
Uniqueness
(3-Methoxypiperidin-4-yl)methanol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
(3-methoxypiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7-4-8-3-2-6(7)5-9;/h6-9H,2-5H2,1H3;1H |
InChIキー |
KDJAURWCTRLPRH-UHFFFAOYSA-N |
正規SMILES |
COC1CNCCC1CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


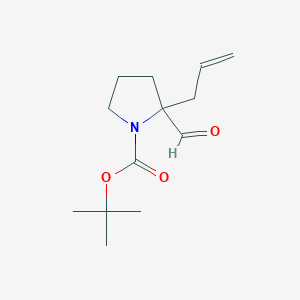
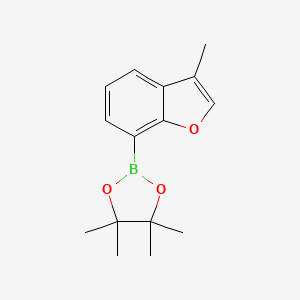
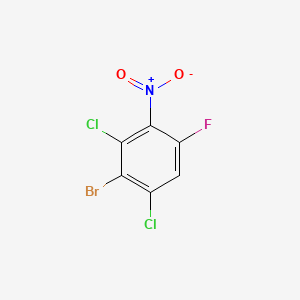
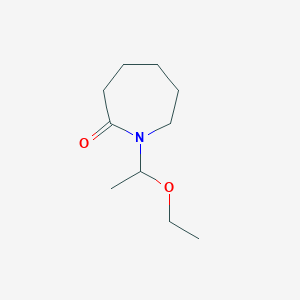
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
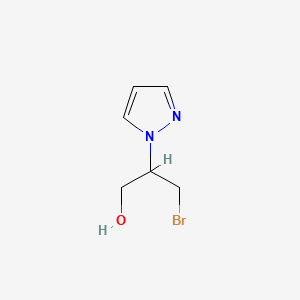
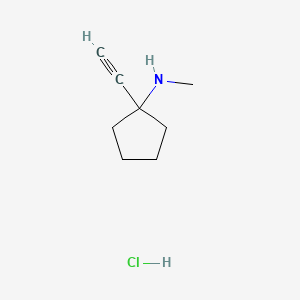
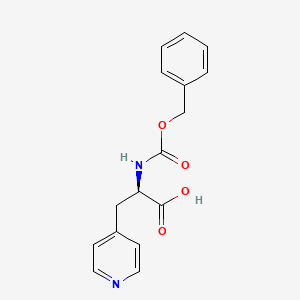
![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)

![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)
![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)
